molecular formula C7H9N3O2 B2524943 2-[Methyl(pyrimidin-2-yl)amino]acetic acid CAS No. 953904-05-7

2-[Methyl(pyrimidin-2-yl)amino]acetic acid

Cat. No.: B2524943
CAS No.: 953904-05-7
M. Wt: 167.168
InChI Key: KYMSITOOUYJCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(pyrimidin-2-yl)amino]acetic acid is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

2-[Methyl(pyrimidin-2-yl)amino]acetic acid derivatives have been synthesized and evaluated for their potential as antitumor agents. A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, which include a similar structural motif, demonstrated micromolar to submicromolar antiproliferative potencies against various tumor cell lines. These compounds target both thymidylate and purine nucleotide biosynthesis, indicating a dual pathway inhibition mechanism in tumor cells (Liu et al., 2015); (Liu et al., 2016).

Insecticidal and Antibacterial Potential

Compounds with the pyrimidin-2-yl structure have shown promise in both insecticidal and antibacterial applications. Synthesized compounds exhibited notable insecticidal activity against Pseudococcidae insects and demonstrated antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Analgesic Properties

The methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives, closely related to pyrimidin-2-yl compounds, has shown enhanced analgesic properties. These findings suggest potential applications in pain management (Ukrainets et al., 2015).

Imaging and Diagnostic Applications

Derivatives of this compound have been synthesized for potential use in imaging and diagnostic applications. For example, [11C]methyl derivatives have been evaluated for their binding affinity to the fractalkine receptor, which is crucial in various inflammatory and neurodegenerative diseases (Gao et al., 2017).

Antimicrobial Activity

Novel pyrimidine derivatives have shown promising antimicrobial activity. These compounds have been evaluated against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Patel & Patel, 2017).

HIV-1 Protease Inhibitors

Pyrimidine bases, fundamental components of nucleic acids, have been introduced to HIV-1 protease inhibitors to enhance potency. Derivatives with pyrimidine bases showed significant inhibitory activity against both wild-type and drug-resistant HIV-1 variants (Zhu et al., 2019).

Future Directions

The future directions in the research of pyrimidine derivatives include the development of new efficient antitrypanosomal compounds with less side effects , and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2-[methyl(pyrimidin-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(5-6(11)12)7-8-3-2-4-9-7/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMSITOOUYJCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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